molecular formula C9H9NO4 B12412226 N-Acetyl mesalamine-D3

N-Acetyl mesalamine-D3

Cat. No.: B12412226
M. Wt: 198.19 g/mol
InChI Key: GEFDRROBUCULOD-NRUYWUNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl mesalamine-D3 involves the acetylation of mesalamine-D3. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl mesalamine-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl mesalamine-D3 has several scientific research applications:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of mesalamine and its metabolites.

    Biology: Helps in studying the metabolic pathways of mesalamine in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of mesalamine.

    Industry: Employed in the quality control of pharmaceutical formulations containing mesalamine.

Mechanism of Action

N-Acetyl mesalamine-D3 exerts its effects through its parent compound, mesalamine. Mesalamine works by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes in the colonic epithelial cells. It also acts as an antioxidant, scavenging free radicals and reducing oxidative stress in the gut . The acetylation of mesalamine to form this compound is primarily mediated by N-acetyltransferase enzymes in the liver and intestinal mucosa .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for LC-MS/MS analysis. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of mesalamine and its metabolites in complex biological matrices .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

198.19 g/mol

IUPAC Name

3-acetamido-2,4,5-trideuterio-6-hydroxybenzoic acid

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2D,3D,4D

InChI Key

GEFDRROBUCULOD-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])C(=O)O)O)[2H]

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.